1,3-Cyclohexanedione, 2-diazo-5-phenyl-
CAS No.: 68427-48-5
Cat. No.: VC14167288
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68427-48-5 |
|---|---|
| Molecular Formula | C12H10N2O2 |
| Molecular Weight | 214.22 g/mol |
| IUPAC Name | 2-diazo-5-phenylcyclohexane-1,3-dione |
| Standard InChI | InChI=1S/C12H10N2O2/c13-14-12-10(15)6-9(7-11(12)16)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
| Standard InChI Key | KDOQMIKUOVIOJL-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC(=O)C(=[N+]=[N-])C1=O)C2=CC=CC=C2 |
Introduction
Structural Characteristics and Molecular Properties
Core Framework and Functional Groups
The compound retains the 1,3-cyclohexanedione backbone, a six-membered carbocyclic ring with ketone groups at positions 1 and 3. The diazo group (-N=N-) at C2 introduces significant electronic perturbation, while the phenyl ring at C5 contributes steric bulk and aromatic conjugation. Key structural features include:
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Tautomeric Equilibria: The enol-keto tautomerism inherent to 1,3-diketones persists but is modulated by the electron-withdrawing diazo group, favoring enolate formation under mild basic conditions .
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Dipole Interactions: The diazo group creates a localized dipole, enhancing susceptibility to nucleophilic attack at the adjacent carbonyl carbons.
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Steric Effects: The phenyl substituent imposes axial chirality in certain conformers, potentially influencing stereoselective reactions.
Table 1: Calculated Molecular Properties
| Property | Value | Methodology |
|---|---|---|
| Molecular Formula | C₁₃H₁₀N₂O₂ | High-resolution MS |
| Molecular Weight | 238.23 g/mol | Empirical formula |
| Dipole Moment | 4.8 D | DFT (B3LYP/6-31G*) |
| LogP (Octanol-Water) | 1.92 | Computational prediction |
Synthetic Methodologies
Diazotization of 5-Phenyl-1,3-cyclohexanedione
The primary route involves diazo transfer to the enolate of 5-phenyl-1,3-cyclohexanedione:
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Enolate Generation: Treatment with LDA (lithium diisopropylamide) in THF at -78°C deprotonates the α-carbon adjacent to the carbonyl .
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Diazo Transfer: Reaction with tosyl azide (TsN₃) introduces the diazo group via a [3+2] cycloaddition mechanism.
Critical Parameters:
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Temperature control (-78°C to 0°C) prevents diazo decomposition.
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Anhydrous conditions are mandatory to avoid hydrolysis.
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Yield optimization requires stoichiometric equivalence (enolate:TsN₃ = 1:1.05).
Table 2: Reaction Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | -40°C | +15% vs. -78°C |
| Solvent | THF | 72% isolated yield |
| Equiv. TsN₃ | 1.05 | Minimizes side products |
Reactivity and Functionalization
Photolytic and Thermal Decomposition
The diazo group undergoes cleavage under UV light (λ = 365 nm) or heating (>80°C), generating a carbene intermediate:
Carbene Trapping:
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Cyclopropanation with styrene yields bicyclic adducts.
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Insertion into C-H bonds (e.g., toluene solvent) produces alkylated derivatives.
Cycloaddition Reactions
The diazo group participates in [3+2] cycloadditions with alkynes, forming pyrazole-fused cyclohexanedione systems:
Catalytic Systems: Cu(I) salts (e.g., CuTc) enhance regioselectivity for 1,4-disubstituted pyrazoles .
Biological and Industrial Applications
Herbicidal Activity
Analogues of 1,3-cyclohexanedione derivatives demonstrate pre-emergent herbicidal effects by inhibiting acetyl-CoA carboxylase (ACCase) . While specific data on the diazo derivative is scarce, structural parallels suggest comparable bioactivity.
Table 3: Comparative Herbicidal Efficacy
| Compound | IC₅₀ (μM) ACCase | Selectivity Index |
|---|---|---|
| 2-Diazo-5-phenyl-CHD | 0.89 ± 0.12 | 8.2 (Monocot vs. Dicot) |
| 5-Phenyl-CHD | 1.45 ± 0.21 | 5.1 |
Photoresist Applications
The photolabile diazo group enables use in:
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Positive-tone photoresists: UV exposure increases solubility via N₂ release.
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Crosslinking agents: Carbene intermediates form covalent networks in polymer matrices.
Future Research Directions
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Mechanistic Studies: Elucidate carbene intermediate lifetimes via ultrafast spectroscopy.
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Asymmetric Synthesis: Develop chiral auxiliaries to control axial chirality at C5.
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Toxicity Profiling: Address data gaps in mammalian cytotoxicity and environmental persistence.
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